molecular formula C9H9BrO3 B13222709 1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol

1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol

Cat. No.: B13222709
M. Wt: 245.07 g/mol
InChI Key: FHFTXZYDHDDIBD-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol is an organic compound with the molecular formula C9H9BrO3 It features a benzodioxole ring, which is a benzene ring fused with a dioxole ring, and a bromoethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol typically involves the bromination of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol. The reaction can be carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the ethan-1-ol group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol can undergo several types of chemical reactions:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form various derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The compound can be reduced to form the corresponding ethane derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethane derivatives.

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol involves its interaction with biological molecules through its reactive bromine and hydroxyl groups. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can lead to the modification of proteins or enzymes, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-bromoethanol

InChI

InChI=1S/C9H9BrO3/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8/h1-3,7,11H,4-5H2

InChI Key

FHFTXZYDHDDIBD-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CBr)O

Origin of Product

United States

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